molecular formula C12H19BrCl2N2 B2570886 (S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride CAS No. 1338222-31-3

(S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride

Cat. No.: B2570886
CAS No.: 1338222-31-3
M. Wt: 342.1
InChI Key: MFBVYIRHVJKRLN-LTCKWSDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-3-Aminopiperidine dihydrochloride” is a chemical compound used in various scientific research . It’s a mono-constituent substance of organic origin .


Molecular Structure Analysis

The molecular formula for this compound is C5H14Cl2N2 . The CAS Number is 334618-07-4 .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the sources I found .


Physical and Chemical Properties Analysis

This compound is a white to off-white powder . It has a melting point of 190-195 °C . It is slightly soluble in acetonitrile, methanol, and water . It should be stored under inert gas at room temperature .

Scientific Research Applications

Catalyst in C-N Bond Forming Reactions

This compound is relevant in the context of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. Such reactions are fundamental in organic synthesis, allowing for the formation of aromatic, heterocyclic, and aliphatic amines as coupling partners with aryl halides and arylboronic acids. The utilization of copper-mediated systems for these reactions emphasizes the importance of catalyst optimization, showcasing the potential commercial exploitation of these recyclable catalysts in organic synthesis (Kantam et al., 2013).

Involvement in Pharmacophoric Groups for D2-like Receptors

The compound's relevance extends to the synthesis and evaluation of ligands for D2-like receptors, where arylcycloalkylamines such as phenyl piperidines and their arylalkyl substituents are critical pharmacophoric groups. These groups significantly influence the potency and selectivity of binding affinity at D2-like receptors, underscoring the nuanced contributions of various pharmacophoric groups to the selectivity and potency of synthesized agents (Sikazwe et al., 2009).

Role in Chemokine CCR3 Receptor Antagonists

The compound also finds application in the development of small molecule antagonists for chemokine CCR3 receptors. Given the role of CCR3 in allergic diseases such as asthma and allergic rhinitis, identifying and synthesizing antagonists can provide valuable insights into therapeutic approaches for treating these conditions. The detailed structure-activity relationships of various chemical classes, including bipiperidine and piperazine derivatives, highlight the compound's significance in medicinal chemistry research focused on allergy and inflammation (Willems & IJzerman, 2009).

Contributions to N-Heterocycle Synthesis via Sulfinimines

In the realm of asymmetric synthesis, the compound contributes to methodologies for synthesizing N-heterocycles via sulfinimines. Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as gold standards in stereoselective synthesis, with applications extending to the creation of piperidines, pyrrolidines, and azetidines. This showcases the compound's utility in facilitating access to structurally diverse molecules that are central to natural products and therapeutically relevant compounds (Philip et al., 2020).

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found .

Safety and Hazards

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the use of this compound are not specified in the sources I found .

Properties

IUPAC Name

(3S)-N-[(3-bromophenyl)methyl]piperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2.2ClH/c13-11-4-1-3-10(7-11)8-15-12-5-2-6-14-9-12;;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;2*1H/t12-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBVYIRHVJKRLN-LTCKWSDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC(=CC=C2)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NCC2=CC(=CC=C2)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.